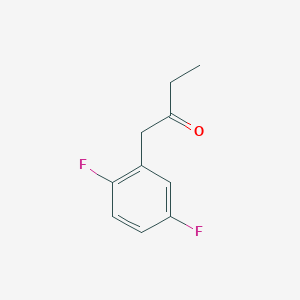

1-(2,5-Difluorophenyl)butan-2-one

Description

Contextualization within Organofluorine Chemistry and Ketone Frameworks

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. chemeo.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chemeo.com Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. docbrown.info

Ketones, characterized by a carbonyl group bonded to two other carbon atoms, are fundamental building blocks in organic synthesis. docbrown.info Their reactivity allows for a vast array of chemical transformations, making them central to the construction of complex molecular architectures. Fluorinated ketones, in particular, are gaining significant attention as they combine the reactivity of the ketone group with the unique properties imparted by fluorine, making them valuable precursors for specialized applications. sigmaaldrich.combldpharm.com

Significance of Difluorophenyl Moieties in Organic Synthesis and Chemical Biology

The difluorophenyl group, a benzene (B151609) ring substituted with two fluorine atoms, is a privileged structural motif in medicinal chemistry and chemical biology. The position of the fluorine atoms on the aromatic ring can fine-tune the electronic properties of the molecule, influencing its interactions with biological targets. For instance, the 2,5-difluorophenyl moiety is found in molecules that are investigated as potential therapeutic agents.

The presence of the difluorophenyl group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to improved pharmacokinetic profiles. Furthermore, the specific substitution pattern of the fluorine atoms can impact the compound's binding affinity and selectivity for its target protein. A patent for the preparation of chiral beta-amino carboxamide derivatives, which are inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, lists 2,5-difluorophenyl substituted compounds as key intermediates. alfa-chemistry.com

Overview of Research Trajectories for Related Butanone Derivatives and Fluorinated Ketones

Research into butanone derivatives, such as the closely related 1-phenyl-2-butanone, has been extensive. These compounds serve as versatile intermediates in organic synthesis. guidechem.com For example, 1-phenyl-2-butanone is used in the preparation of various heterocyclic compounds and as a starting material for the synthesis of more complex molecules. guidechem.com The study of its chemical properties, including spectroscopic data and physical characteristics, provides a valuable reference for understanding the behavior of related structures like 1-(2,5-Difluorophenyl)butan-2-one. chemeo.comguidechem.com

The synthesis of fluorinated ketones is an active area of research, with numerous methods being developed to introduce fluorine atoms into ketone-containing molecules selectively. sigmaaldrich.combldpharm.comnih.gov These methods range from the direct fluorination of ketone precursors to the use of fluorinated building blocks in multi-step syntheses. The development of efficient and stereoselective methods for the synthesis of fluorinated ketones is crucial for accessing new chemical entities with potential applications in various fields.

Scope and Academic Relevance of the Present Review

This review aims to provide a focused and scientifically rigorous overview of this compound. By situating the compound within the broader context of organofluorine chemistry and ketone synthesis, this article highlights its potential as a valuable building block in contemporary chemical research. The discussion of the significance of its structural components and the research trends for related compounds underscores the academic relevance of further investigating the synthesis, properties, and applications of this compound.

Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₀F₂O | 184.18 |

| 1-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 |

| 4-Chloro-1-(2,5-difluorophenyl)butan-1-one | C₁₀H₉ClF₂O | 218.63 |

| 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine | C₈H₈F₃N | 175.15 |

Physicochemical Properties of a Related Compound: 1-Phenyl-2-butanone

| Property | Value |

| CAS Number | 1007-32-5 |

| Boiling Point | 109-112 °C at 15 mmHg |

| Density | 0.998 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.512 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-difluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-9(13)6-7-5-8(11)3-4-10(7)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLENEYOFADNWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Preparative Methodologies for 1 2,5 Difluorophenyl Butan 2 One

Retrosynthetic Analysis and Key Disconnections for the Butanone Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. doubtnut.comprepchem.comdoubtnut.comgoogle.com For 1-(2,5-difluorophenyl)butan-2-one, two primary disconnections of the carbon skeleton are considered.

One logical retrosynthetic disconnection is at the C(carbonyl)-C(alkyl) bond, specifically between the carbonyl carbon (C2) and the adjacent methylene (B1212753) carbon (C1) of the butane (B89635) chain. This approach breaks the target molecule into a 2,5-difluorophenylacetyl synthon and an ethyl synthon.

The corresponding synthetic equivalents for these synthons would be a derivative of 2,5-difluorophenylacetic acid (such as an acyl chloride or ester) and an organometallic ethyl reagent (like ethylmagnesium bromide or ethyllithium). This strategy focuses on forming the ketone by acylating an ethyl nucleophile.

An alternative and very common disconnection strategy for aryl ketones is breaking the bond between the carbonyl carbon and the aromatic ring. gauthmath.comsigmaaldrich.com This leads to a butanoyl electrophile synthon and a 2,5-difluorophenyl anion synthon.

The practical chemical equivalents for this strategy are butanoyl chloride or butanoic anhydride (B1165640) as the source of the acylium ion, and 1,4-difluorobenzene (B165170) as the aromatic precursor. This disconnection directly points towards a Friedel-Crafts acylation reaction. sigmaaldrich.com Another implementation involves the use of a 2,5-difluorophenyl organometallic reagent (like a Grignard or organolithium reagent) reacting with a suitable butanoyl derivative.

Established Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, several established synthetic methodologies can be employed to construct this compound.

Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. nih.govgoogle.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. nih.gov

For the synthesis of this compound, 1,4-difluorobenzene is reacted with either butanoyl chloride or butanoic anhydride. The fluorine atoms on the benzene (B151609) ring are deactivating, but are ortho, para-directing. Therefore, the acylation is expected to occur at the position ortho to one fluorine and meta to the other, yielding the desired 2,5-disubstituted product. Aluminum chloride (AlCl₃) is a common catalyst, but others like iron(III) chloride (FeCl₃) or trifluoromethanesulfonic acid can also be used. gauthmath.comgoogle.com The reaction typically requires stoichiometric amounts of the catalyst because the product ketone can form a complex with the Lewis acid. nih.gov

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Butanoyl chloride | AlCl₃ | CS₂ or CH₂Cl₂ | 0 to RT | Moderate to Good |

| Butanoic anhydride | AlCl₃ | (excess arene) | 25 to 60 | Moderate to Good |

| Butanoyl chloride | FeCl₃ | Dichloroethane | 25 to 80 | Moderate |

| Butanoic anhydride | Trifluoromethanesulfonic Acid | Neat or CH₂Cl₂ | 25 to 50 | Good |

Note: Yields are estimates based on typical Friedel-Crafts acylations of similar substrates and may vary.

Modern cross-coupling reactions provide versatile and often milder alternatives to Friedel-Crafts conditions for the synthesis of ketones.

Grignard Reagent Approach: The reaction of a Grignard reagent with an acyl chloride is a well-known method for ketone synthesis. doubtnut.com To synthesize the target compound, 2,5-difluorophenylmagnesium bromide can be prepared from 1-bromo-2,5-difluorobenzene and magnesium metal. This Grignard reagent is then reacted with butanoyl chloride at low temperatures to prevent the common side reaction of addition to the newly formed ketone, which would produce a tertiary alcohol. The use of specific ligands or reaction conditions can improve the selectivity for the ketone product.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. For this synthesis, 2,5-difluorophenylboronic acid can be coupled with butanoyl chloride. This reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The reaction is known for its high functional group tolerance.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. A 2,5-difluorophenylzinc halide can be reacted with butanoyl chloride in the presence of a catalyst like Pd(PPh₃)₄ to yield this compound. Negishi couplings are known for their high reactivity and yield.

Table 2: Representative Conditions for Organometallic Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| Grignard | 2,5-Difluorophenylmagnesium bromide | Butanoyl chloride | None | - | THF, low temp. |

| Suzuki | 2,5-Difluorophenylboronic acid | Butanoyl chloride | Pd(PPh₃)₄ / Pd(OAc)₂ | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane |

| Negishi | 2,5-Difluorophenylzinc chloride | Butanoyl chloride | Pd(PPh₃)₄ or Ni(acac)₂ | - | THF |

An alternative synthetic strategy involves the oxidation of a precursor secondary alcohol. For the target molecule, this precursor is 1-(2,5-difluorophenyl)butan-2-ol (B7872746).

The synthesis of 1-(2,5-difluorophenyl)butan-2-ol can be achieved via a Grignard reaction between 2,5-difluorobenzaldehyde (B1295323) and propylmagnesium bromide. prepchem.com The aldehyde provides the aryl and one carbon of the butane chain, while the propyl Grignard reagent completes the carbon skeleton.

Once the secondary alcohol is obtained, it can be oxidized to the corresponding ketone, this compound. A wide variety of oxidizing agents are effective for this transformation, with common choices including chromic acid-based reagents (like the Jones reagent), pyridinium (B92312) chlorochromate (PCC), or milder, more modern reagents like Dess-Martin periodinane.

Table 3: Common Reagents for the Oxidation of Secondary Alcohols

| Oxidizing Agent | Reagent Composition | Solvent | Typical Conditions |

|---|---|---|---|

| Jones Reagent | CrO₃, H₂SO₄, Acetone (B3395972) | Acetone | 0 °C to RT |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH⁺[CrO₃Cl]⁻ | Dichloromethane (CH₂Cl₂) | Room Temperature |

| Dess-Martin Periodinane | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Dichloromethane (CH₂Cl₂) | Room Temperature |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (CH₂Cl₂) | Low Temperature (-78 °C) |

Alkylation and Acylation of Enolates or Enamine Intermediates

A cornerstone in the synthesis of ketones, including this compound, is the alkylation and acylation of enolate or enamine intermediates. These reactions are fundamental for forming new carbon-carbon bonds at the α-position of a carbonyl group.

Enolate ions, generated by treating a ketone with a strong base, act as potent nucleophiles. libretexts.orglumenlearning.com The alkylation of these enolates with an appropriate alkyl halide is a classic method for introducing an alkyl group. libretexts.orglibretexts.orgpressbooks.pub For the synthesis of this compound, this would conceptually involve the alkylation of an enolate derived from a precursor ketone. The choice of base is critical; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation and minimize side reactions. libretexts.orglumenlearning.com The reaction proceeds via an SN2 mechanism, thus it is most efficient with primary or secondary alkyl halides. libretexts.orglumenlearning.com

Enamines, formed from the reaction of a ketone with a secondary amine, offer a milder and often more selective alternative to enolates for α-alkylation and acylation. libretexts.orgmychemblog.comlibretexts.org The "Stork enamine synthesis" involves the formation of an enamine, its subsequent alkylation or acylation, and finally hydrolysis to regenerate the ketone. libretexts.orgmychemblog.comlibretexts.org This method can provide better control over mono-alkylation compared to enolate alkylation, which can sometimes be plagued by poly-alkylation. libretexts.orglibretexts.org The acylation of enamines with acyl halides is an effective route to β-dicarbonyl compounds. libretexts.orglibretexts.orgyoutube.com

Novel and Advanced Synthetic Approaches

In recent years, synthetic organic chemistry has seen the advent of powerful new technologies and methodologies. These advanced approaches offer potential for more efficient, selective, and sustainable syntheses of complex molecules like this compound.

Catalytic Asymmetric Synthesis for Chiral Analogues

The development of catalytic asymmetric methods allows for the synthesis of chiral molecules with high enantioselectivity. For fluorinated ketones, this is of particular interest due to the influence of fluorine on the biological activity of molecules. nih.gov Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of ketones, overcoming previous challenges in this area. princeton.edu For instance, chiral primary amine catalysts derived from Cinchona alkaloids have been successfully used for the direct and asymmetric α-fluorination of various ketones. princeton.edu Another approach involves dual-catalysis systems, combining chiral anion phase-transfer catalysis with enamine catalysis to achieve high enantioselectivities in the fluorination of α-branched ketones. acs.org Furthermore, catalytic asymmetric Mannich reactions using fluorinated aromatic ketones as nucleophiles have been developed to produce chiral β-fluoroamines, which are valuable building blocks in medicinal chemistry. nih.gov These methods could be adapted to produce chiral analogues of this compound.

Photoredox Catalysis in C-C Bond Formation for Fluorinated Ketones

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations under mild conditions. rsc.org This strategy has been successfully applied to the synthesis of fluorinated ketones. cas.cn Photoredox catalysis can facilitate the generation of radical intermediates that can participate in C-C bond-forming reactions. rsc.orgacs.org For example, the trifluoromethylation of alkenes to produce β-trifluoromethyl ketones can be achieved using photoredox catalysis. acs.org The mechanism often involves a single-electron transfer (SET) process, where an excited-state photocatalyst initiates the formation of a radical. acs.orgnih.gov This approach offers a powerful and often more sustainable alternative to traditional methods for constructing complex fluorinated molecules. acs.orgacs.org

Green Chemistry Principles in Preparative Scale-Up and Solvent Selection

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. acs.orgresearchgate.net Key considerations include atom economy, the use of safer solvents, and the reduction of waste. acs.orgresearchgate.net In the context of synthesizing this compound, applying green chemistry principles would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard. youtube.com

Safer Solvents: Replacing hazardous solvents with greener alternatives. researchgate.netskpharmteco.com The ideal solvent should have low toxicity, be biodegradable, and be easily recyclable. skpharmteco.com Solvent selection guides and databases can aid in choosing more environmentally benign options.

Waste Reduction: Minimizing the formation of byproducts and avoiding the use of protecting groups and other auxiliary substances whenever possible. acs.org

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemo- and Regioselectivity Considerations in Reaction Design

When designing a synthesis for a molecule with multiple reactive sites, such as the precursors to this compound, chemo- and regioselectivity are of paramount importance.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For instance, in an alkylation or acylation reaction, the enolate or enamine must react selectively at the carbon atom rather than at the oxygen or nitrogen atom. The choice of reaction conditions, such as the counterion and solvent, can significantly influence this selectivity.

Regioselectivity is crucial when a molecule has multiple, non-equivalent reactive sites. In the case of an unsymmetrical ketone precursor, deprotonation can lead to the formation of two different enolates: the kinetic enolate (formed faster at the less substituted α-carbon) and the thermodynamic enolate (the more stable enolate at the more substituted α-carbon). libretexts.orglumenlearning.com The choice of base, temperature, and solvent can be used to control which enolate is formed, thereby directing the subsequent alkylation to the desired position. lumenlearning.com For example, using a bulky base like LDA at low temperatures typically favors the formation of the kinetic enolate. lumenlearning.com Careful consideration of these selectivity issues is essential for developing a high-yielding and efficient synthesis of this compound. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation Investigations of 1 2,5 Difluorophenyl Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 1-(2,5-difluorophenyl)butan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including multi-dimensional techniques, would provide unambiguous evidence for its constitution and insights into its conformational dynamics.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle of this compound by revealing correlations between different nuclei. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.govresearchgate.net For this compound, a key correlation would be observed between the methylene (B1212753) protons (-CH₂-) and the methyl protons (-CH₃) of the ethyl group. Cross-peaks would also be seen between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate protons directly to the carbons they are attached to (¹J-coupling). emerypharma.comuvic.ca This would allow for the definitive assignment of each carbon atom that bears hydrogen atoms. For instance, the proton signal for the benzylic methylene group would correlate with its corresponding ¹³C signal, distinguishing it from the other methylene carbon in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals long-range couplings between protons and carbons (typically over two or three bonds, ²J and ³J). nih.govresearchgate.net It is particularly useful for identifying quaternary (non-protonated) carbons. emerypharma.com For the target molecule, HMBC would show correlations from the benzylic protons to the carbonyl carbon and to several carbons within the difluorophenyl ring. The protons of the methyl group would show a two-bond correlation to the carbonyl carbon. These correlations are instrumental in piecing together the entire carbon skeleton.

A summary of expected key 2D NMR correlations is presented below.

Interactive Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY (¹H) Correlations | HMBC (¹³C) Correlations |

| Aromatic Protons | Other Aromatic Protons | Carbonyl Carbon, Other Aromatic Carbons |

| Benzylic CH₂ | - | Carbonyl Carbon, Aromatic Carbons |

| Ethyl CH₂ | Ethyl CH₃ | Carbonyl Carbon, Methyl Carbon |

| Ethyl CH₃ | Ethyl CH₂ | Carbonyl Carbon, Methylene Carbon |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. wikipedia.orghuji.ac.il The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.org

Chemical Shifts: The ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent fluorine atoms (at positions 2 and 5 on the phenyl ring). The chemical shifts of these signals are highly sensitive to their electronic environment. biophysics.org Aromatic fluorine chemical shifts typically appear in a range of -100 to -140 ppm relative to a standard like CFCl₃. colorado.edu The precise values would be influenced by the electron-withdrawing nature of the other fluorine and the acetyl group.

J-Coupling Constants: The signals would exhibit splitting patterns due to spin-spin coupling.

¹⁹F-¹⁹F Coupling: The two fluorine atoms would couple to each other, with a coupling constant (⁴JFF) typically observed for fluorine atoms in a meta-relationship.

¹⁹F-¹H Coupling: Each fluorine signal would be further split by coupling to the protons on the aromatic ring. The magnitude of the coupling constant depends on the number of bonds separating the nuclei (³JFH > ⁴JFH). These couplings provide definitive proof of the substitution pattern on the aromatic ring. huji.ac.il

Table: Predicted ¹⁹F NMR Characteristics for this compound

| Fluorine Position | Expected Chemical Shift Range (vs CFCl₃) | Expected Coupling Interactions |

| F at C-2 | -100 to -140 ppm | Coupling to F at C-5, H at C-3, H at C-4, H at C-6 |

| F at C-5 | -100 to -140 ppm | Coupling to F at C-2, H at C-4, H at C-6 |

The bond connecting the 2,5-difluorophenyl ring and the carbonyl carbon may exhibit restricted rotation. This phenomenon can arise due to steric hindrance between the ortho-fluorine atom and the carbonyl group. Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes. ubc.ca

At low temperatures, if the rotation is slow on the NMR timescale, separate signals may be observed for atoms that are equivalent at room temperature (e.g., the protons of the benzylic -CH₂- group could become diastereotopic and show distinct signals). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, time-averaged signal. ksu.edu.sa By analyzing the spectra at different temperatures, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing valuable quantitative data on the molecule's conformational flexibility. ksu.edu.sa

Infrared and Raman Spectroscopic Probes for Functional Group Vibrations and Molecular Symmetry

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They are excellent for identifying key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. ksu.edu.sa For this compound, the most prominent and diagnostic absorption would be the strong C=O (carbonyl) stretching vibration, expected in the region of 1715-1725 cm⁻¹. echemi.comdocbrown.info Other key absorptions would include C-H stretching from the aromatic and aliphatic parts (~2850–3000 cm⁻¹), C-F stretching from the fluorinated ring (typically strong, ~1100-1300 cm⁻¹), and C=C stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹). echemi.com

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is particularly sensitive to symmetric vibrations and bonds involving homonuclear atoms, such as the C=C bonds in the aromatic ring. ksu.edu.sa Therefore, the aromatic ring vibrations would be expected to give strong Raman signals. The C=O stretch is also typically observable in the Raman spectrum, though it may be weaker than in the IR spectrum.

Table: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak | Medium-Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium | Medium |

| C=O (Ketone) | Stretch | 1715 - 1725 | Strong | Medium-Weak |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F (Aryl) | Stretch | 1100 - 1300 | Strong | Weak |

Mass Spectrometry Techniques for Fragmentomics and Reaction Monitoring

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. More importantly, analysis of its fragmentation patterns (fragmentomics) gives crucial structural information. chemguide.co.uktutorchase.com

For this compound (Molecular Weight: 184.18 g/mol ), the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 184. The fragmentation of this molecular ion is governed by the stability of the resulting fragments. Key fragmentation pathways for ketones include:

Alpha-Cleavage: This is a primary fragmentation mode for ketones where the bond adjacent to the carbonyl group breaks. youtube.commiamioh.edu Two alpha-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a stable acylium ion [2,5-F₂C₆H₃CH₂CO]⁺ at m/z 155.

Loss of a 2,5-difluorobenzyl radical (•CH₂C₆H₃F₂, 127 Da), leading to the [CH₃CH₂CO]⁺ acylium ion at m/z 57.

McLafferty Rearrangement: This rearrangement can occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen. In this molecule, the benzylic methylene group provides gamma-hydrogens relative to the ethyl group's carbonyl. However, the typical McLafferty rearrangement involves cleavage of the beta-bond, which is less likely here compared to alpha-cleavage.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the fragmentation pathways of a selected ion. wikipedia.org In an MS/MS experiment, a specific precursor ion (for example, the molecular ion at m/z 184) is isolated and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting product ions (or "daughter ions") are then detected. tutorchase.com

By performing MS/MS on the molecular ion and major fragment ions (like m/z 155 and m/z 57), one can confirm the proposed fragmentation routes and gain higher confidence in the structural assignment. For instance, fragmentation of the m/z 155 ion would likely show the loss of carbon monoxide (CO, 28 Da) to produce the [2,5-F₂C₆H₃CH₂]⁺ ion at m/z 127, a common fragmentation pathway for acylium ions. This detailed fragmentation map is invaluable for distinguishing between isomers and confirming the structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification in Synthetic Steps

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in synthetic chemistry for the unambiguous confirmation of the elemental composition of a target molecule. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This level of accuracy allows for the determination of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

In the synthesis of this compound, HRMS would be a critical quality control step to verify the identity of the final product and any key intermediates. By comparing the experimentally measured exact mass to the theoretically calculated exact mass for the proposed molecular formula (C₁₀H₁₀F₂O), the synthetic chemist can confirm the successful formation of the desired compound.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀F₂O |

| Calculated Exact Mass | 184.06997 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Calculated m/z of Adduct | 185.07780 |

| Hypothetical Measured m/z | 185.0775 |

| Mass Error (ppm) | -1.62 |

This table is illustrative and assumes a hypothetical measurement.

A low mass error, typically below 5 parts per million (ppm), between the measured and calculated m/z values would provide strong evidence for the correct elemental composition of the synthesized this compound.

X-ray Crystallography and Solid-State Structural Characterization

While no published crystal structure for this compound is currently available, X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline lattice.

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated to play a role in the solid-state assembly. These would include:

Dipole-dipole interactions: The polar carbonyl group (C=O) would be a significant contributor to dipole-dipole interactions, influencing the orientation of adjacent molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds between the carbonyl oxygen and hydrogen atoms on the butyl chain or the aromatic ring of neighboring molecules would likely be present.

π-π stacking: The difluorophenyl rings could potentially engage in π-π stacking interactions, although the presence of two electron-withdrawing fluorine atoms might influence the nature of this stacking.

C-H···F and C-F···π interactions: The fluorine atoms could participate in weak hydrogen bonding with C-H groups or interact with the π-system of adjacent aromatic rings.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Dipole-Dipole | C=O | C=O | Alignment of molecular dipoles |

| Weak Hydrogen Bond | C-H (alkyl/aryl) | O (carbonyl) | Formation of chains or sheets |

| π-π Stacking | Difluorophenyl ring | Difluorophenyl ring | Stabilization of layered structures |

| Weak Hydrogen Bond | C-H (alkyl/aryl) | F (fluoro) | Directional control of packing |

This table presents a predictive analysis based on the molecular structure.

The solid-state conformation of this compound, as would be revealed by X-ray crystallography, pertains to the specific arrangement of its atoms due to rotation around its single bonds. Key conformational features of interest would be the torsion angle between the plane of the difluorophenyl ring and the carbonyl group, as well as the conformation of the butyl chain. Studies on similar ortho-substituted acetophenones suggest that steric hindrance can influence the planarity between the aromatic ring and the carbonyl group. The conformation of the flexible butyl group would likely adopt a low-energy staggered arrangement to minimize steric strain.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable to chiral forms)

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon of the butane (B89635) chain. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-1-(2,5-difluorophenyl)butan-2-one. If this compound were synthesized as a single enantiomer or as an enriched mixture, chiroptical spectroscopy would be the primary method for determining its enantiomeric purity or enantiomeric excess (ee).

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light. An enantiomerically pure sample would exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths. A racemic mixture (50:50 of both enantiomers) would be CD-silent. The magnitude of the CD signal is directly proportional to the enantiomeric excess.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

While specific experimental CD or ORD data for this compound are not available in the literature, a hypothetical analysis would involve comparing the spectrum of a synthesized batch to that of a known enantiomerically pure standard. The enantiomeric excess could then be calculated based on the intensity of the observed signal.

Table 3: Principles of Chiroptical Spectroscopy for this compound

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of enantiomeric excess, confirmation of absolute configuration (by comparison to standards or theoretical calculations). |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Measurement of optical rotation, determination of enantiomeric purity. |

This table outlines the application of these techniques to the chiral forms of the compound.

Chemical Reactivity and Mechanistic Studies of 1 2,5 Difluorophenyl Butan 2 One

Reactivity of the Carbonyl Moiety

The carbonyl group is the primary site for nucleophilic attack, leading to a variety of addition products and further transformations.

Nucleophilic addition is a fundamental reaction of ketones, converting the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to 1-(2,5-difluorophenyl)butan-2-one provides an effective route for carbon-carbon bond formation. libretexts.orgaroonchande.comleah4sci.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon. Subsequent hydrolysis of the resulting magnesium alkoxide intermediate with a dilute acid yields a tertiary alcohol. libretexts.orgvaia.com Since this compound is an unsymmetrical ketone, this reaction creates a new chiral center at the carbonyl carbon, resulting in a racemic mixture of enantiomers. libretexts.org

Hydride Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2,5-difluorophenyl)butan-2-ol (B7872746), using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). docbrown.infodavuniversity.orgdocbrown.info These reagents deliver a hydride ion (H⁻) to the carbonyl carbon. docbrown.infodocbrown.info The reaction proceeds via a nucleophilic addition mechanism, forming an alkoxide intermediate that is subsequently protonated during workup. docbrown.infoyoutube.com Similar to the Grignard reaction, the reduction of the prochiral ketone creates a new stereocenter, leading to a racemic mixture of (R)- and (S)-1-(2,5-difluorophenyl)butan-2-ol. docbrown.info

| Reaction Type | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Grignard Addition | 1. R-MgX (e.g., CH₃MgBr) in ether 2. H₃O⁺ | Magnesium Alkoxide | Tertiary Alcohol (e.g., 2-(2,5-Difluorophenyl)methyl-2-pentanol) |

| Hydride Reduction | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ or solvent protonation | Alkoxide | Secondary Alcohol (1-(2,5-Difluorophenyl)butan-2-ol) |

The hydrogens on the carbons alpha (α) to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.comjlu.edu.cn this compound is an unsymmetrical ketone, allowing for the formation of two different regioisomeric enolates.

Kinetic vs. Thermodynamic Enolates : The composition of the enolate mixture can be controlled by reaction conditions. bham.ac.ukegyankosh.ac.in Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the rapid formation of the less substituted kinetic enolate by removing a proton from the C1 methyl group. masterorganicchemistry.combham.ac.uk Using a weaker base (e.g., sodium ethoxide) at higher temperatures allows equilibrium to be established, favoring the more substituted and more stable thermodynamic enolate , formed by deprotonation at the C3 methylene (B1212753) position. masterorganicchemistry.comegyankosh.ac.in

Alkylation: Enolates are potent nucleophiles that can react with electrophiles like alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. mnstate.educlockss.org To avoid side reactions, alkylation is typically performed by first forming the enolate completely with a strong base like LDA, followed by the addition of the alkyl halide. mnstate.edu

Acylation: Similarly, enolates can be acylated by reacting them with acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, forming a β-dicarbonyl compound.

Condensation Reactions: In the presence of a base, the enolate of this compound can attack the carbonyl group of another molecule of the ketone in an Aldol addition reaction. masterorganicchemistry.comcoleparmer.com This forms a β-hydroxy ketone. Subsequent heating can cause dehydration (loss of a water molecule) in an Aldol condensation to yield an α,β-unsaturated ketone, a product stabilized by conjugation. masterorganicchemistry.commagritek.com Crossed Aldol condensations are also possible when a different aldehyde or ketone is used as the electrophile, especially if the electrophile has no α-hydrogens (e.g., benzaldehyde). khanacademy.org

| Reaction Type | Reagents | Key Intermediate | General Product |

|---|---|---|---|

| α-Alkylation | 1. LDA, THF, -78°C 2. R-X (e.g., CH₃I) | Lithium Enolate | α-Alkylated Ketone |

| α-Acylation | 1. LDA, THF 2. RCOCl | Lithium Enolate | β-Dicarbonyl Compound |

| Aldol Condensation | NaOH or KOH, Heat | Enolate | α,β-Unsaturated Ketone |

Reduction: As discussed in section 4.1.1, the primary reduction pathway for the ketone is its conversion to the secondary alcohol, 1-(2,5-difluorophenyl)butan-2-ol, using hydride reagents. docbrown.infoyoutube.com

Oxidation: Ketones are generally resistant to oxidation by common oxidizing agents. However, under forcing conditions with strong oxidants like potassium permanganate (B83412) or nitric acid, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur. A more specific oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) would convert the ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of the insertion depends on the migratory aptitude of the adjacent groups (benzyl vs. ethyl).

Ketones react reversibly with two equivalents of an alcohol in the presence of an acid catalyst to form a ketal (the term acetal (B89532) is also commonly used). libretexts.orglibretexts.org This reaction is a cornerstone of protecting group chemistry, as ketals are stable under basic and nucleophilic conditions but can be easily hydrolyzed back to the ketone with aqueous acid. libretexts.org

The mechanism begins with protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. khanacademy.org Nucleophilic attack by one molecule of alcohol forms a tetrahedral intermediate called a hemiketal. libretexts.org The hydroxyl group of the hemiketal is then protonated, converting it into a good leaving group (water). Water is eliminated to form a resonance-stabilized oxonium ion, which is then attacked by a second molecule of alcohol. Final deprotonation yields the neutral ketal. libretexts.orgkhanacademy.org To drive the equilibrium towards the product, the water formed during the reaction is typically removed. libretexts.org Using a diol, such as ethylene (B1197577) glycol, results in the formation of a stable cyclic ketal. khanacademy.org

Transformations of the Butyl Chain and α-Hydrogens

The α-hydrogens of this compound can be substituted with halogens (Cl, Br, I) under either acidic or basic conditions. pressbooks.publibretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. quimicaorganica.orgmasterorganicchemistry.com This enol is the nucleophile that attacks the halogen (e.g., Br₂). masterorganicchemistry.com This method typically results in the substitution of a single halogen atom, and for an unsymmetrical ketone, the reaction preferentially occurs at the more substituted α-carbon (C3). libretexts.org The introduction of an electron-withdrawing halogen deactivates the enol towards further reaction. pressbooks.pub

Base-Promoted Halogenation: Under basic conditions, the reaction proceeds through an enolate intermediate. pressbooks.publibretexts.org The first halogenation makes the remaining α-protons on the same carbon even more acidic, leading to rapid subsequent halogenations. mnstate.edupressbooks.pub For this compound, treatment with excess base and halogen would likely lead to tri-halogenation at the C1 methyl position. This trihalomethyl ketone can then be cleaved by the base in a haloform reaction to yield 2,5-difluorophenylacetic acid and a haloform (e.g., bromoform, CHBr₃). pressbooks.publibretexts.org

Elimination Reactions: The resulting α-halo ketone is a valuable precursor for synthesizing α,β-unsaturated ketones. libretexts.org Treatment with a base, particularly a non-nucleophilic, sterically hindered base like pyridine (B92270), promotes an elimination reaction (typically an E2 mechanism) to remove H-X and form a carbon-carbon double bond conjugated with the carbonyl group. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

| Reaction Type | Reagents | Key Intermediate | Major Product |

|---|---|---|---|

| Acid-Catalyzed Bromination | Br₂, Acetic Acid | Enol | 3-Bromo-1-(2,5-difluorophenyl)butan-2-one |

| Base-Promoted Bromination | Excess Br₂, NaOH(aq) | Enolate | 1,1,1-Tribromo-1-(2,5-difluorophenyl)butan-2-one |

| Elimination | Pyridine, Heat | (from α-halo ketone) | 1-(2,5-Difluorophenyl)but-3-en-2-one |

Specific Reactivity of Aliphatic Hydrogens Adjacent to the Ketone

The aliphatic hydrogens on the carbon atoms alpha (α) to the ketone carbonyl group in this compound exhibit notable reactivity. These protons, located on the methylene group (C1) and the other methylene group (C3), are acidic due to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the resulting conjugate base (enolate) through resonance.

The acidity of these α-hydrogens is not uniform. The hydrogens on the C1 methylene group, being adjacent to the electron-withdrawing 2,5-difluorophenyl ring, are expected to be more acidic than those on the C3 methylene group, which is flanked by an ethyl group. This difference in acidity allows for regioselective enolate formation under controlled conditions. Using a sterically hindered or a weaker base at low temperatures would preferentially deprotonate the more accessible and kinetically favored C3 protons, while a strong, small base could favor the thermodynamically more stable enolate from deprotonation at C1.

The formation of these enolates is a gateway to a variety of synthetic transformations, as outlined in the table below.

Table 1: Potential Reactions at the α-Carbons of this compound

| Reaction Type | Reagents & Conditions | Product Type | Description |

| Alkylation | Base (e.g., LDA, NaH), then an alkyl halide (R-X) | α-Alkylated Ketone | Forms a new carbon-carbon bond at the α-position, allowing for chain extension or branching. |

| Aldol Condensation | Base or Acid catalyst, with an aldehyde or ketone | β-Hydroxy Ketone | The enolate acts as a nucleophile, attacking another carbonyl compound to form a β-hydroxy ketone, which can dehydrate to an α,β-unsaturated ketone. |

| Halogenation | Base or Acid catalyst, with X₂ (Cl₂, Br₂, I₂) | α-Halo Ketone | Substitution of one or more α-hydrogens with a halogen atom. The reaction is often autocatalytic in acidic conditions. |

| Mannich Reaction | Formaldehyde, a primary or secondary amine, and acid catalyst | β-Aminoketone (Mannich base) | Involves the aminoalkylation of the acidic α-hydrogen, introducing a nitrogen-containing functional group. |

The general reactivity of ketones is influenced by both steric and electronic factors. libretexts.orgkhanacademy.org In this molecule, the bulky difluorophenyl group can sterically hinder reactions at the C1 position.

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorophenyl Ring

The 2,5-difluorophenyl ring is the site of potential electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the electronic properties of the substituents already present: the two fluorine atoms and the butan-2-one side chain.

In electrophilic aromatic substitution (EAS), the rate and regiochemistry are determined by the ability of the existing substituents to stabilize the positively charged intermediate (the arenium ion). uci.edulibretexts.org

Fluorine Atoms: Halogens like fluorine are a classic example of deactivating, yet ortho, para-directing groups. libretexts.org They are highly electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack compared to benzene (B151609). libretexts.org However, they possess lone pairs of electrons that can be donated into the ring via resonance (a π-donating effect), which stabilizes the positive charge of the arenium ion when the attack occurs at the ortho or para positions. libretexts.orglibretexts.org

Butan-2-one Substituent: The butan-2-one group is attached to the ring via a methylene spacer (-CH₂-). This spacer insulates the ring from the strong deactivating resonance effect of the carbonyl group. The entire alkyl ketone chain (-CH₂C(O)CH₂CH₃) acts as a weak electron-donating group through induction and hyperconjugation, making it an activating, ortho, para-director. vanderbilt.edu

The positions available for substitution on the this compound ring are C3, C4, and C6. The directing effects are summarized below.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Position |

| F | at C2 | Deactivating | ortho, para-directing | Directs to C3, C6 |

| F | at C5 | Deactivating | ortho, para-directing | Directs to C4, C6 |

| -CH₂C(O)R | at C1 | Activating | ortho, para-directing | Directs to C6 |

Considering these combined effects:

Position C6: This position is ortho to the activating butanone group and para to the fluorine at C2. Both groups strongly direct substitution to this site.

Position C4: This position is para to the butanone group (a weaker influence due to distance) and ortho to the fluorine at C5. It is a likely site for substitution, but probably secondary to C6.

Position C3: This position is ortho to the fluorine at C2 but meta to both the butanone group and the fluorine at C5. It is the most deactivated position.

Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.

For nucleophilic aromatic substitution (SₙAr) , the reaction is favored by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.org The two fluorine atoms act as strong electron-withdrawing groups, activating the ring for SₙAr. A nucleophile could potentially replace one of the fluorine atoms, particularly if a strong activating group (like a nitro group) were also present on the ring. masterorganicchemistry.com The reaction is generally favored when the leaving group is ortho or para to a strong electron-withdrawing group. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly relevant to the synthesis of aryl ketones. youtube.com The synthesis of this compound itself can be envisioned through such methods. A plausible synthetic route involves the Suzuki-Miyaura or Stille coupling of a 2,5-difluorophenyl organometallic species with an appropriate electrophile derived from butan-2-one.

For instance, a common strategy for synthesizing aryl ketones is the cross-coupling of an aryl halide with an organometallic reagent. rug.nl

Table 3: Potential Cross-Coupling Strategies for Synthesis

| Coupling Reaction | Aryl Component | Butanone Component | Catalyst/Conditions |

| Suzuki-Miyaura | 2,5-Difluorophenylboronic acid | 1-Halobutan-2-one (e.g., 1-bromobutan-2-one) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Stille | 2,5-Difluorophenyltrialkylstannane | Acyl chloride (e.g., butanoyl chloride) followed by methylation | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Heck-type | 1-Bromo-2,5-difluorobenzene | But-1-en-2-ol (enol form of butanone) | Pd catalyst, Base |

Furthermore, if this compound were to be further functionalized, for example by introducing a bromine or iodine atom onto the aromatic ring via electrophilic halogenation, this new aryl halide derivative would be an excellent substrate for subsequent cross-coupling reactions to introduce a wide variety of other functional groups. nih.govnih.gov

Photochemical and Electrochemical Behavior

The interaction of this compound with light and electric current can induce specific chemical transformations, driven by the properties of the aromatic ketone moiety.

Aryl ketones are well-known to undergo several types of photochemical reactions upon absorption of UV light. For this compound, the presence of a butanone chain with accessible gamma (γ) hydrogens on the terminal methyl group makes the Norrish Type II reaction a highly probable pathway. researchgate.net

Excitation: The molecule absorbs a photon, promoting an electron in the carbonyl group to a higher energy singlet excited state (S₁), which can then convert to a more stable triplet state (T₁).

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the butanone chain. This forms a 1,4-biradical intermediate.

Reaction of the Biradical: The biradical can then undergo one of two key reactions:

Cleavage (Fragmentation): The Cα-Cβ bond (C1-C2 in this case) cleaves to yield an enol tautomer of acetone (B3395972) and 1,4-difluorobenzene (B165170).

Cyclization: The two radical centers combine to form a cyclobutanol (B46151) derivative.

Recent studies on other fluorinated acetophenones have shown that fluorine substitution can significantly influence excited-state reactivity, sometimes preventing unproductive reaction pathways and enhancing the stability of photoisomers. chemrxiv.orgnih.govscispace.com While direct studies on this compound are not prevalent, it is plausible that the fluorine atoms would modulate the lifetime and reaction pathways of the excited states and intermediates.

The electrochemical behavior of this compound is primarily centered on the reduction of the ketone and potential reactions involving the fluorinated ring.

Reduction of the Ketone: The carbonyl group is the most readily reducible functional group in the molecule. In an electrochemical cell, it can undergo a two-electron, two-proton reduction to form the corresponding secondary alcohol, 1-(2,5-difluorophenyl)butan-2-ol. The precise reduction potential would depend on the solvent and electrolyte system but is a characteristic reaction of aromatic ketones. acs.org

Ring Reactions: The difluorinated benzene ring can also be electrochemically active, although typically at more negative potentials than the ketone reduction. Reductive defluorination could be a possible transformation under specific conditions.

Oxidation: Anodic oxidation would likely target the aromatic ring or the α-hydrogens. Electrochemical methods have been developed for the α-fluorination of ketones, suggesting that under oxidative conditions in the presence of a fluoride (B91410) source, further fluorination at the C1 or C3 positions could be possible. sioc-journal.cnnih.govnumberanalytics.com

The fluorine atoms, being strongly electron-withdrawing, would make the reduction of both the ketone and the aromatic ring occur at less negative potentials compared to a non-fluorinated analogue. Specific redox potential data for this compound is not widely published, but can be estimated by comparison with similar fluorinated aromatic ketones.

Transition Metal-Catalyzed Transformations Involving the Compound

The reactivity of this compound in transition metal-catalyzed transformations is a subject of significant interest due to the presence of multiple reactive sites within the molecule: a carbonyl group, an activated methylene group, and a difluorinated aromatic ring. While specific catalytic studies on this exact molecule are not extensively detailed in the public domain, its structural motifs are analogous to substrates widely used in various well-established catalytic reactions. This allows for a reasoned projection of its behavior in similar chemical transformations. The primary catalytic transformations applicable to this compound include hydrogenation of the ketone, arylation of the ketone, and functionalization of the aromatic C-F and C-H bonds.

Catalytic Hydrogenation and Transfer Hydrogenation

The ketone functionality of this compound is a prime target for reduction to the corresponding secondary alcohol, 1-(2,5-difluorophenyl)butan-2-ol. Transition metal-catalyzed hydrogenation and transfer hydrogenation are highly efficient methods for this conversion. Ruthenium and rhodium complexes are particularly prominent catalysts for the asymmetric reduction of aromatic ketones, offering high enantioselectivity. nih.govthieme-connect.comscielo.br

For instance, chiral Ru(II) complexes, often in combination with a hydrogen source like H2 gas or isopropanol (B130326) in transfer hydrogenation, have been shown to be effective for the asymmetric hydrogenation of various aromatic ketones. nih.govwebofproceedings.org The general mechanism for transfer hydrogenation with a ruthenium catalyst often involves the formation of a ruthenium hydride species, which then transfers a hydride to the polarized carbonyl carbon. webofproceedings.org

A plausible reaction scheme for the asymmetric transfer hydrogenation of this compound is depicted below, drawing parallels from established procedures for similar substrates. thieme-connect.com

Table 1: Representative Conditions for Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Catalyst | Hydrogen Source | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/Et₃N | - | CH₂Cl₂ | 28 | >95 | 97 |

| [RhCl₂(Cp*)]₂ / (R,R)-TsDPEN | HCOOH/Et₃N | - | H₂O | 40 | 99 | 98 |

| [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | 2-propanol | Cs₂CO₃ | 2-propanol | 130 | 95 | N/A |

Data is illustrative and based on analogous reactions reported in the literature. scielo.brwebofproceedings.org

Rhodium-Catalyzed Arylation

The α-position of the ketone in this compound can potentially undergo transition metal-catalyzed arylation. More commonly, fluorinated ketones can be valuable substrates in addition reactions where an aryl group is added to the carbonyl carbon. For example, rhodium-catalyzed arylation of fluorinated ketones with arylboronic acids provides access to tertiary alcohols. rsc.org In the context of this compound, this would involve the addition of an aryl group to the ketone, forming a tertiary alcohol. Competition experiments with different fluorinated ketones suggest that steric factors can influence reactivity, with difluoromethyl ketones being potentially more reactive than trifluoromethyl ketones. rsc.org

Palladium-Catalyzed Carbonylative Coupling

While this compound itself is a ketone, related difluoroalkyl compounds can be synthesized via palladium-catalyzed carbonylation reactions. For instance, difluoroalkyl bromides can undergo carbonylation in the presence of arylboronic acids and carbon monoxide to produce difluoroalkyl ketones. nih.gov This highlights a synthetic route toward molecules structurally related to the title compound.

Table 2: Illustrative Conditions for Palladium-Catalyzed Carbonylation of Difluoroalkyl Bromides

| Pd Catalyst | Ligand | Base | Solvent | CO Pressure (atm) | Temp (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 1 | 80 | 85 |

| PdCl₂(dppf) | - | CsF | Dioxane | 1 | 100 | 78 |

This data is representative of carbonylative couplings leading to similar structural motifs. nih.gov

C-H and C-F Bond Functionalization

The difluorinated phenyl ring of this compound presents opportunities for C-H and C-F bond functionalization. The fluorine substituents can act as directing groups in ortho-lithiation or transition metal-catalyzed C-H activation. acs.org Transition-metal-catalyzed amination of aryl fluorides has also been reported, suggesting the possibility of nucleophilic aromatic substitution at the C-F bonds, a transformation that can be facilitated by η⁶-coordination to a metal center like ruthenium. researchgate.net

Computational and Theoretical Investigations of 1 2,5 Difluorophenyl Butan 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of a molecule. nih.govmdpi.com DFT methods, such as those employing the B3LYP functional, are widely used due to their balance of computational cost and accuracy in describing electron correlation. mdpi.comresearchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide highly accurate results by systematically improving upon the Hartree-Fock theory. nih.govresearchgate.net For 1-(2,5-Difluorophenyl)butan-2-one, these calculations can determine optimized molecular geometry, electronic energies, and various properties derived from the molecule's wave function. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. malayajournal.org

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the carbonyl oxygen and the π-system of the difluorophenyl ring. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon an electrophilic site. The electron-withdrawing fluorine atoms would lower the energy of the orbitals on the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative data based on typical DFT calculations for similar aromatic ketones)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity. Likely localized on the phenyl ring and carbonyl oxygen. |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. Likely localized on the carbonyl carbon and aromatic ring. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference; indicates molecular stability and reactivity. |

An electrostatic potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.org It is created by calculating the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.org

On an MEP map, regions of negative electrostatic potential, typically colored red or orange, indicate electron-rich areas that are susceptible to electrophilic attack. youtube.comwalisongo.ac.id For this compound, these would be concentrated around the highly electronegative carbonyl oxygen and the two fluorine atoms. Regions of positive potential, colored blue, represent electron-poor areas that are prone to nucleophilic attack. youtube.com Such regions would be expected around the acidic protons of the butyl chain and, to a lesser extent, the carbonyl carbon, which is influenced by the adjacent oxygen. walisongo.ac.id The analysis of the MEP map provides critical insights into intermolecular interactions and chemical reactivity. libretexts.org

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netd-nb.info These predictions are crucial for assigning signals in experimental spectra and confirming molecular structures. d-nb.info For this compound, the electron-withdrawing difluorophenyl group is expected to cause a downfield shift (higher ppm) for nearby protons and carbons compared to a simple alkyl ketone. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative data based on additivity rules and DFT predictions for analogous compounds)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~209.0 |

| Aromatic C-H | ~7.1-7.4 | ~115-120 |

| Aromatic C-F | - | ~155-160 (JCF coupling expected) |

| Aromatic C-CO | - | ~125.0 |

| -CH₂- (adjacent to C=O) | ~2.90 | ~45.0 |

| -CH₂- | ~1.70 | ~17.0 |

| -CH₃ | ~0.95 | ~13.5 |

Vibrational Frequencies: Theoretical calculations can also compute the vibrational modes of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. libretexts.org A molecule with N atoms has 3N-6 vibrational modes (for non-linear molecules). libretexts.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative data based on typical group frequencies from DFT calculations)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2950-3000 | Medium |

| C=O Stretch (Ketone) | 1715-1735 | Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |

| C-F Stretch (Aryl-F) | 1200-1270 | Strong |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements (conformers or rotamers) of a molecule that arise from rotation around single bonds and the energy associated with them. lumenlearning.com This is crucial for understanding a molecule's physical properties and biological activity.

For this compound, the most significant rotations occur around the C-C bonds of the butyl chain. The rotation around the bond between the carbonyl carbon and the adjacent methylene (B1212753) group defines the relative orientation of the difluorophenyl and ethyl groups. Computational methods can identify the structures corresponding to energy minima on the potential energy surface (PES). umn.edu

In similar ketones like 2-butanone, the most stable conformer has the methyl groups in an anti-periplanar arrangement to minimize steric hindrance. researchgate.net For this compound, the analysis is more complex due to the bulky difluorophenyl group and dipole-dipole interactions involving the C-F and C=O bonds. The lowest energy conformers will seek to minimize steric repulsion between the ethyl group and the aromatic ring while also optimizing electrostatic interactions. Studies on related 1,3-difluorinated compounds show a strong conformational preference influenced by solvent polarity. nih.gov

Table 4: Hypothetical Relative Energies of Key Rotational Isomers (Illustrative data based on conformational studies of similar ketones)

| Conformer | Dihedral Angle (Phenyl-C-C-CH₃) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most stable, minimizes steric hindrance. |

| Gauche 1 | ~60° | 1.5 | Higher energy due to steric interaction between the ethyl group and the phenyl ring. |

| Gauche 2 | ~-60° | 1.5 | Energetically equivalent to Gauche 1. |

| Eclipsed (Syn) | ~0° | 5.0 | Transition state, highest energy due to maximal steric repulsion. |

A potential energy surface (PES) maps the energy of a molecule as a function of its geometric parameters, such as torsion angles. umn.edu For this compound, a one-dimensional PES can be generated by plotting energy against the dihedral angle of a key rotatable bond, while allowing other parts of the molecule to relax. visualizeorgchem.com

The minima on this surface represent stable conformers, while the maxima represent transition states—the energy barriers that must be overcome for one conformer to convert into another. umn.edu The heights of these barriers determine the rate of interconversion. For rotations around single bonds in acyclic molecules, these barriers are typically low, allowing for rapid interconversion at room temperature. Computational modeling can precisely calculate the geometries of these transition states and the activation energies for interconversion, providing a complete picture of the molecule's dynamic behavior. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. If applied to this compound, MD simulations could provide valuable insights into its behavior in different environments.

Solvent Effects: By simulating the compound in various solvents (e.g., water, ethanol, acetone), researchers could analyze how the solvent molecules arrange around the solute and affect its properties. This would help in understanding its solubility and the intermolecular forces at play, such as hydrogen bonding or dipole-dipole interactions involving the fluorine atoms and the ketone group.

Dynamic Behavior: These simulations would reveal the conformational flexibility of the butanone chain and the rotation around the bond connecting the phenyl ring to the side chain. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary chemical reactions. nih.govresearchgate.netmdpi.com It postulates that between the state of the reactants and the state of the products, there is an intermediate, high-energy state called the transition state. nih.govmdpi.com

Should researchers investigate the synthesis of this compound, for instance, through a Grignard-type reaction or a Friedel-Crafts acylation, TST could be employed to:

Model Reaction Pathways: Computationally map the potential energy surface of the reaction.

Identify Transition States: Locate the highest energy point along the lowest energy reaction path. researchgate.net

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Such a study would provide a detailed, atomistic understanding of the reaction mechanism, guiding the optimization of synthetic procedures.

Quantitative Structure-Property Relationships (QSPR) Modeling (excluding clinical/safety properties)

Quantitative Structure-Property Relationship (QSPR) is a computational modeling method that aims to correlate the structural or property-based descriptors of a set of compounds with a specific physicochemical property. cas.org For a series of related fluorinated phenylbutanones, a QSPR model could be developed to predict various properties without the need for experimental measurement for every new analog.

Descriptor Calculation: For this compound, numerous molecular descriptors could be calculated, such as topological, electronic, and constitutional indices.

Model Building: These descriptors would then be used to build a mathematical model that correlates them with an experimentally determined property (e.g., boiling point, vapor pressure, or chromatographic retention time) for a set of similar molecules.

Property Prediction: Once validated, this model could be used to estimate the properties of this compound and other related, but not yet synthesized, compounds. This is particularly useful for screening large numbers of potential molecules for desired characteristics.

Chemoinformatics and Database Mining for Structural Analogs and Reactivity Patterns

Chemoinformatics involves the use of computational methods to analyze chemical information. For this compound, these techniques could be applied to large chemical databases (like PubChem, ChemSpider, or commercial databases) to:

Identify Structural Analogs: Search for molecules with a similar chemical scaffold. This can help in understanding the existing chemical space around the target compound and could provide leads for the synthesis of new derivatives.

Analyze Reactivity Patterns: By mining reaction databases, one could identify known reactions involving the 2,5-difluorophenyl ketone moiety. This would help in predicting potential side reactions or alternative synthetic routes. For example, analysis might reveal the reactivity of the carbonyl group or the susceptibility of the aromatic ring to further substitution based on the electronic effects of the fluorine atoms.

Applications of 1 2,5 Difluorophenyl Butan 2 One As a Synthetic Building Block and Research Probe

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the ketone and the adjacent carbon atoms in 1-(2,5-difluorophenyl)butan-2-one makes it a plausible starting material for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of more elaborate structures.

Synthesis of Fluorinated Heterocyclic Systems

Heterocyclic compounds are a cornerstone of pharmaceutical and agrochemical research, and the introduction of fluorine can significantly enhance their biological properties. sigmaaldrich.comwikipedia.orgalfa-chemistry.com Ketones are versatile precursors for numerous heterocyclic systems through condensation reactions with dinucleophiles.

Pyrazoles and Isoxazoles: The most direct application of a ketone like this compound in heterocycle synthesis would involve its prior conversion to a 1,3-dicarbonyl derivative. This derivative could then react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. youtube.comyoutube.com The reaction of a 1,3-dicarbonyl compound with hydroxylamine first forms an imine with one carbonyl, followed by attack of the hydroxyl group on the second carbonyl and subsequent dehydration to yield the aromatic isoxazole (B147169) ring. youtube.com Similarly, reaction with a hydrazine (B178648) would lead to the corresponding pyrazole. youtube.com

Thiophenes (Gewald Reaction): The Gewald reaction offers a direct route to highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur. organic-chemistry.orgwikipedia.org This multicomponent reaction proceeds via an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and cyclization. wikipedia.orgresearchgate.net This method is valued for its operational simplicity and the high functional group tolerance of the resulting thiophenes, which are themselves versatile synthetic intermediates. mdpi.comumich.edu

Pyridines (Hantzsch Synthesis): The classic Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgchemtube3d.com While this compound is not a direct substrate, its structural motif could be incorporated into precursors for modified Hantzsch-type syntheses to create highly substituted, fluorinated pyridine derivatives. organic-chemistry.orgresearchgate.net

Pyrimidines (Biginelli Reaction): The Biginelli reaction is a multicomponent reaction that typically combines an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org These products are of significant interest in medicinal chemistry. wikipedia.orgnih.gov Similar to the Hantzsch synthesis, the direct participation of this compound is not typical, but its conversion to a suitable β-dicarbonyl intermediate could allow access to fluorinated pyrimidine (B1678525) scaffolds.

Construction of Advanced Organic Scaffolds and Chiral Ligands

The ketone functionality is a versatile handle for building complex carbon skeletons and introducing chirality.

Asymmetric Reduction: The carbonyl group of this compound can be reduced to a hydroxyl group. The use of chiral reducing agents or catalytic asymmetric hydrogenation can accomplish this transformation enantioselectively, yielding a chiral alcohol. Such chiral fluorinated alcohols are valuable building blocks for the synthesis of chiral ligands, which are essential for asymmetric catalysis. researchgate.netresearchgate.net The Noyori asymmetric hydrogenation, for instance, utilizes ruthenium catalysts with chiral ligands like BINAP to reduce ketones to alcohols with high enantiomeric excess. harvard.edu The resulting chiral alcohol can be a key component in more complex chiral scaffolds.